1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-
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Overview
Description
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach is the diazotization of ortho-aminobenzacetamides, which provides a direct route to 1H-indazole-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions . Additionally, solvent-free and catalyst-free conditions have been explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
Scientific Research Applications
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid methyl ester: Another indazole derivative with similar structural features but different functional groups.
Indazole-3-carboxylic acid: Lacks the 2,4-difluorophenylmethyl group, offering different reactivity and biological properties.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is unique due to the presence of the 2,4-difluorophenylmethyl group, which enhances its biological activity and specificity. This modification can improve the compound’s binding affinity to target enzymes and increase its potential as a therapeutic agent .
Properties
CAS No. |
875577-67-6 |
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Molecular Formula |
C15H10F2N2O2 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
ITZKRYFUROMVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)F)F)C(=O)O |
Origin of Product |
United States |
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